molecular formula C14H20O8 B15378222 (-)-Bis(S)-1-(ethoxycarbonyl)ethyl fumarate

(-)-Bis(S)-1-(ethoxycarbonyl)ethyl fumarate

Cat. No.: B15378222
M. Wt: 316.30 g/mol
InChI Key: PVSLHMRMQFZKMW-UHFFFAOYSA-N
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Description

(-)-Bis(S)-1-(ethoxycarbonyl)ethyl fumarate (CAS: 111293-23-3) is a chiral ester derivative of fumaric acid, with the molecular formula C₁₄H₂₀O₈ and a molecular weight of 316.3 g/mol . It exists as a colorless to yellow liquid at room temperature, with a density of 1.139 g/cm³ and a boiling point of 151°C . The compound features two (S)-configured ethyl ester groups attached to the fumarate backbone, contributing to its stereochemical specificity . Its structure is characterized by a trans-alkene (fumarate) core, which distinguishes it from maleate (cis-alkene) derivatives .

This compound is primarily utilized in specialized organic synthesis and as a chiral building block in pharmaceutical research . Its (-)-enantiomeric form is critical for applications requiring precise stereochemical control, such as asymmetric catalysis or drug intermediate preparation .

Properties

Molecular Formula

C14H20O8

Molecular Weight

316.30 g/mol

IUPAC Name

bis(1-ethoxy-1-oxopropan-2-yl) but-2-enedioate

InChI

InChI=1S/C14H20O8/c1-5-19-13(17)9(3)21-11(15)7-8-12(16)22-10(4)14(18)20-6-2/h7-10H,5-6H2,1-4H3

InChI Key

PVSLHMRMQFZKMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC(=O)C=CC(=O)OC(C)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl Fumarate vs. Ethyl Maleate

Ethyl fumarate and ethyl maleate are geometric isomers (trans vs. cis alkenes, respectively). While (-)-Bis(S)-1-(ethoxycarbonyl)ethyl fumarate shares the fumarate backbone, its extended ester substituents and chirality differentiate it. For example:

  • Ethyl fumarate (C₆H₈O₄) has a simpler structure with two ethyl ester groups directly attached to the fumarate core.
  • Ethyl maleate , in contrast, adopts a cis configuration, leading to distinct reactivity. For instance, cyclopropanation reactions with ethyl maleate yield products with cis-oriented substituents, whereas ethyl fumarate produces trans-oriented derivatives .

Other Fumarate Salts

These differ fundamentally in their ionizable amine groups, which confer water solubility and pharmacological activity, unlike the neutral ester structure of (-)-Bis(S)-1-(ethoxycarbonyl)ethyl fumarate .

Physicochemical Properties

Property (-)-Bis(S)-1-(Ethoxycarbonyl)ethyl Fumarate Ethyl Fumarate Poly(methyl vinyl ether-alt-maleic acid)
Molecular Formula C₁₄H₂₀O₈ C₆H₈O₄ (C₅H₈O₃)ₙ
Molecular Weight 316.3 g/mol 144.12 g/mol Variable (polymer)
Boiling Point 151°C ~140–150°C (estimated) N/A
State Liquid Liquid Solid (polymer)
Stereochemistry (S)-configured esters, trans-alkene Trans-alkene Cis-alkene (maleate)
Applications Chiral synthesis, reagents Polymer precursors Drug delivery systems

Sources:

Commercial and Research Relevance

  • Cost : Priced at €2,922.95 per 2 g (excluding VAT), (-)-Bis(S)-1-(ethoxycarbonyl)ethyl fumarate is significantly more expensive than commodity esters like ethyl fumarate, reflecting its niche applications and chiral purity .
  • Availability: Limited commercial availability (3–4 weeks lead time) underscores its specialized use, unlike widely available fumarate/maleate polymers .

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